N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide
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Overview
Description
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide is a complex organic compound that features both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropicolinamide with pyridin-3-ylmethanol in the presence of a base to form the intermediate, which is then reacted with pyrrole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine and pyrrole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Industry: May be used in the development of new materials or as a catalyst in various chemical reactions
Mechanism of Action
The exact mechanism of action for N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in various biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide
- N-(pyridin-4-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide
- N-(quinolin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide
Uniqueness
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide is unique due to the specific positioning of the pyridine and pyrrole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-pyrrol-1-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(19-12-13-4-3-6-17-11-13)15-10-14(5-7-18-15)20-8-1-2-9-20/h1-11H,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXUWKVSCGPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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